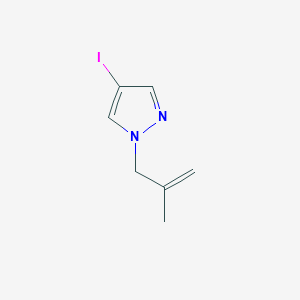

4-Iodo-1-(2-methylallyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9IN2 |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

4-iodo-1-(2-methylprop-2-enyl)pyrazole |

InChI |

InChI=1S/C7H9IN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5H,1,4H2,2H3 |

InChI Key |

JSKVCWUEVGDSNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CN1C=C(C=N1)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 1 2 Methylallyl 1h Pyrazole and Analogous Systems

Retrosynthetic Analysis of the Target Compound

A logical retrosynthetic analysis of 4-Iodo-1-(2-methylallyl)-1H-pyrazole guides the formulation of a synthetic plan. The primary disconnections involve the removal of the substituents from the pyrazole (B372694) core.

The carbon-iodine bond is a prime candidate for disconnection via an electrophilic iodination reaction. This retrosynthetic step leads to the precursor, 1-(2-methylallyl)-1H-pyrazole. Subsequently, the N-allyl bond can be disconnected, suggesting an N-alkylation of a pyrazole ring with a suitable 2-methylallyl electrophile. This simplifies the target to the fundamental pyrazole nucleus itself.

Alternatively, the pyrazole ring can be deconstructed. The two principal retrosynthetic approaches for the pyrazole core are:

Cyclocondensation: Disconnecting the two C-N bonds of the pyrazole reveals a hydrazine (B178648) derivative (2-methylallylhydrazine) and a 1,3-dicarbonyl compound or its equivalent.

1,3-Dipolar Cycloaddition: A [3+2] cycloaddition approach involves disconnecting the ring to form a nitrile imine and an alkyne or a suitable unsaturated precursor.

These retrosynthetic pathways form the basis for the synthetic methodologies discussed in the subsequent sections.

Approaches to the Pyrazole Core Synthesis

The construction of the pyrazole ring is a well-established field with several reliable methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Equivalents and Their Synthetic Precursors

The condensation of hydrazines with 1,3-dicarbonyl compounds is one of the most classical and widely used methods for pyrazole synthesis. nih.gov This reaction generally proceeds by initial formation of a hydrazone or enaminone intermediate, followed by cyclization and dehydration to afford the aromatic pyrazole ring.

The reaction of a substituted hydrazine, such as (2-methylallyl)hydrazine, with a 1,3-dicarbonyl compound like malondialdehyde or its synthetic equivalents would be a direct route to the 1-(2-methylallyl)-1H-pyrazole precursor. The regioselectivity of the condensation can be an issue with unsymmetrical 1,3-dicarbonyls, but for symmetrical starting materials, a single product is expected. nih.gov The use of iodine as a catalyst has been shown to enhance the cyclization process in some cases. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |

| Hydrazine | 1,3-Dicarbonyl Compound | Acid or Base Catalysis | Substituted Pyrazole | nih.gov |

| Oxamic acid thiohydrazide | Ethyl acetoacetate | I₂, TsOH | Pyrazole derivative | nih.gov |

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Imines with Alkyne Surrogates or Unsaturated Systems)

The [3+2] cycloaddition reaction between a nitrile imine and an alkyne is a powerful and versatile method for constructing the pyrazole ring. nih.govresearchgate.net Nitrile imines are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides.

For the synthesis of a 1-substituted pyrazole, a corresponding N-substituted hydrazonoyl halide would be required. The reaction with a suitable alkyne, such as acetylene (B1199291) or a protected equivalent, would lead to the desired pyrazole core. This method offers a high degree of flexibility in accessing a wide range of substituted pyrazoles. Recent developments have focused on making these reactions more efficient and regioselective. researchgate.netrsc.org

| Dipole | Dipolarophile | Conditions | Product | Ref. |

| Nitrile Imine | Alkyne | Base (e.g., Et₃N) | Substituted Pyrazole | nih.govresearchgate.netrsc.org |

| N-aryl-C-ethoxycarbonitrilimine | 4-allyl-2-methoxyphenol | Refluxing Toluene | 4,5-dihydro-1H-pyrazole derivative | researchgate.net |

Metal-Catalyzed and Oxidative Ring Formation Strategies

Modern synthetic methods have introduced metal-catalyzed and oxidative approaches to pyrazole synthesis, often offering milder reaction conditions and improved efficiency. Copper-catalyzed domino reactions involving the coupling of acetylenes and diamines have been reported to produce pyrazoles in good yields. nih.gov

Iodine-mediated oxidative C-N bond formation provides a metal-free alternative for the synthesis of pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org This one-pot protocol avoids the isolation of potentially unstable hydrazone intermediates.

| Reactants | Catalyst/Reagent | Conditions | Product | Ref. |

| α,β-Unsaturated Aldehydes/Ketones, Hydrazine Salts | I₂ | - | Substituted Pyrazoles | organic-chemistry.org |

| Acetylenes, Diamine | CuI, N¹,N²-dimethylethan-1,2-diamine | THF, 80 °C | Substituted Pyrazoles | nih.gov |

Regioselective Introduction of the Iodine Substituent at the C4 Position

The introduction of an iodine atom at the C4 position of the pyrazole ring is a crucial step in the synthesis of the target compound. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, with the C4 position being the most common site of attack for many electrophiles.

Electrophilic Iodination utilizing Molecular Iodine and Oxidants (e.g., Cerium Ammonium (B1175870) Nitrate (B79036), Hydrogen Peroxide)

Direct iodination of the pyrazole ring at the C4 position is readily achieved using molecular iodine in the presence of an oxidizing agent. The oxidant serves to generate a more potent electrophilic iodine species (e.g., I⁺).

A variety of oxidizing systems have been successfully employed for this transformation. Cerium (IV) ammonium nitrate (CAN) is a mild and effective oxidant for the regioselective C4-iodination of 1-aryl-3-CF₃-1H-pyrazoles. rsc.org This method provides the 4-iodo derivatives in a highly regioselective manner.

Another environmentally benign approach utilizes hydrogen peroxide as the oxidant in water. researchgate.net This "green" procedure allows for the regioselective 4-iodination of various pyrazoles using only a slight excess of iodine and hydrogen peroxide. The reaction of 1-methylpyrazole (B151067) with iodine and hydrogen peroxide has been shown to produce 1-methyl-4-iodopyrazole in high yield.

Iodine monochloride (ICl) has also been employed for the dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles to furnish 1-acyl-4-iodo-1H-pyrazoles. organic-chemistry.orgacs.org

| Pyrazole Substrate | Iodinating Agent | Oxidant/Conditions | Product | Ref. |

| 1-Aryl-3-CF₃-1H-pyrazoles | I₂ | Cerium Ammonium Nitrate (CAN) | 1-Aryl-4-iodo-3-CF₃-1H-pyrazoles | rsc.org |

| Differentially substituted pyrazoles | I₂ (0.5 equiv.) | H₂O₂ (0.6 equiv.), Water | 4-Iodopyrazole (B32481) derivatives | researchgate.net |

| 1-Acetyl-5-hydroxy-4,5-dihydro-1H-pyrazoles | ICl | Li₂CO₃, CH₂Cl₂ | 1-Acetyl-4-iodo-1H-pyrazoles | acs.org |

Iodination via Lithium Pyrazolide Intermediates

The direct deprotonation of a pyrazole ring followed by quenching with an electrophilic iodine source is a fundamental strategy for the synthesis of iodopyrazoles. This method relies on the generation of a highly nucleophilic lithium pyrazolide intermediate. The regiochemical outcome of this reaction is highly dependent on the substitution pattern of the pyrazole precursor and the reaction conditions.

In many cases, particularly for 1-substituted pyrazoles, the C5 proton is the most acidic due to its proximity to the N1 and N2 atoms. nih.gov Consequently, treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) preferentially generates the 5-lithiated species. nih.gov Quenching this intermediate with elemental iodine (I₂) typically yields the 5-iodo-pyrazole derivative with high selectivity. nih.govresearchgate.net For instance, a series of 1-aryl-3-CF₃-1H-pyrazoles, upon treatment with n-BuLi and subsequent trapping with iodine, produced the corresponding 5-iodo derivatives exclusively in good to excellent yields (65-89%). nih.gov

However, achieving iodination at the C4 position via this method is less direct and generally requires a substrate where the C4 position is rendered the most acidic or is sterically accessible, often through the use of directing groups or by starting with a pre-functionalized pyrazole where the C5 position is already substituted. While direct C4-lithiation of a simple N-substituted pyrazole is not the preferred pathway, this method remains a powerful tool for generating specific regioisomers of iodopyrazoles when the substrate is appropriately designed. nih.govresearchgate.net

Table 1: Synthesis of 5-Iodopyrazoles via Lithium Intermediates This table illustrates the typical regioselectivity of the lithiation-iodination sequence on 1-substituted pyrazoles.

| Starting Material | Base | Iodine Source | Product | Yield (%) | Reference |

| 1-Aryl-3-CF₃-1H-pyrazole | n-BuLi | I₂ | 1-Aryl-3-CF₃-5-iodo-1H-pyrazole | 65-89 | nih.gov |

Halogenation with N-Halosuccinimides

Halogenation using N-halosuccinimides (NXS) is a widely employed and efficient method for the direct C-H functionalization of electron-rich heterocyclic systems, including pyrazoles. tandfonline.comtandfonline.com This approach offers mild reaction conditions, avoids the use of harsh or strongly oxidizing reagents, and often provides high yields of the desired 4-halopyrazole. researchgate.netresearchgate.net The most common reagents in this class are N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS).

For the specific synthesis of 4-iodopyrazoles, NIS is the reagent of choice. The reaction typically proceeds by treating the pyrazole substrate with one equivalent of NIS in a suitable solvent. nih.gov Solvents such as carbon tetrachloride (CCl₄), water, or dimethylformamide (DMF) have been successfully used. tandfonline.comresearchgate.net The reaction is often performed at room temperature and does not typically require a catalyst. tandfonline.comresearchgate.net

The reactivity of the pyrazole ring towards electrophilic substitution by NXS is influenced by the substituents present on the ring. tandfonline.com Electron-donating groups enhance the nucleophilicity of the pyrazole and facilitate the reaction, while strong electron-withdrawing groups can significantly decrease reactivity, sometimes requiring more forcing conditions like elevated temperatures. tandfonline.comtandfonline.com Nevertheless, for most pyrazole substrates, including N-alkylated pyrazoles, direct iodination at the C4 position with NIS proceeds smoothly and with high regioselectivity, making it a highly practical and preferred method for introducing iodine at this position. nih.govacs.org

Table 2: Halogenation of Pyrazoles with N-Halosuccinimides

| Pyrazole Substrate | Reagent | Solvent | Product | Conditions | Reference |

| Pyrazole | NBS | CCl₄ or H₂O | 4-Bromopyrazole | Room Temp | tandfonline.comtandfonline.com |

| Pyrazole | NCS | CCl₄ or H₂O | 4-Chloropyrazole | Room Temp - 80°C | tandfonline.comtandfonline.com |

| 3-Aryl-1H-pyrazol-5-amines | NIS | DMSO | 4-Iodo-3-aryl-1H-pyrazol-5-amines | Room Temp | researchgate.net |

| Product of N-allylation (3aa) | NBS | Not specified | 4-Bromo-substituted pyrazole (6) | Room Temp | acs.org |

Installation of the 2-Methylallyl Moiety at N1

The introduction of the 2-methylallyl group onto the pyrazole nitrogen is a critical step in the synthesis of the target molecule. This can be accomplished through several N-alkylation strategies.

The most direct and common method for N-alkylation of pyrazoles involves the reaction of a pyrazole precursor with an appropriate alkylating agent under basic conditions. nih.gov For the synthesis of 1-(2-methylallyl)-1H-pyrazole, a 4-iodopyrazole starting material can be treated with a 2-methylallyl halide, such as 3-bromo-2-methylpropene (B116875) or 3-chloro-2-methylpropene.

A typical procedure involves deprotonating the pyrazole's N-H bond with a base to form a nucleophilic pyrazolide anion, which then attacks the alkylating agent in an Sₙ2 reaction. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) in solvents like acetone (B3395972), acetonitrile, or DMF. nih.govchemicalbook.com For example, 1-allyl-4-iodo-1H-pyrazole was successfully synthesized by treating 4-iodopyrazole with allyl bromide in the presence of aqueous NaOH in acetone at room temperature. nih.gov This method is readily adaptable for the installation of the 2-methylallyl group.

More advanced, catalyst-driven methods have also been developed, including the use of crystalline aluminosilicate (B74896) or aluminophosphate catalysts to promote the reaction between a pyrazole and an alcohol, offering a pathway that avoids salt by-products. google.comgoogle.com Additionally, enzymatic approaches using engineered halide methyltransferases have demonstrated highly regioselective N-alkylation of pyrazoles with simple haloalkanes, showcasing the potential of biocatalysis in this field. nih.govnih.gov

Table 3: Representative N-Alkylation of 4-Iodopyrazole

| Pyrazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product | Reference |

| 4-Iodopyrazole | Allyl bromide | 20% NaOH aq. | Acetone | 1-Allyl-4-iodo-1H-pyrazole | nih.gov |

| 4-Iodo-3,5-dimethyl-1H-pyrazole | Methyl iodide | NaH | Tetrahydrofuran | 4-Iodo-1,3,5-trimethyl-1H-pyrazole | chemicalbook.com |

Transition metal catalysis provides powerful and versatile methods for forming C-N bonds, including the N-alkylation and N-arylation of azoles. Both palladium and copper-based catalytic systems are effective for this transformation.

Palladium-catalyzed N-allylic alkylation is a highly efficient process for introducing allyl and related moieties onto pyrazole nitrogens. acs.orgnih.govacs.org These reactions often display high atom economy, broad substrate scope, and excellent regioselectivity. acs.orgacs.org For instance, an efficient protocol using a Pd(PPh₃)₄ catalyst has been demonstrated for the N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes, affording N-alkyl pyrazoles in up to 99% yield. acs.orgnih.gov Such methodologies highlight the capability of palladium catalysts to mediate complex C-N bond formations under relatively mild conditions. rsc.orgchemrxiv.org

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classic and reliable method for coupling aryl halides with N-H containing heterocycles. acs.org Modern protocols frequently use a copper(I) source, such as CuI, in combination with a ligand (e.g., a diamine or phenanthroline) and a base (e.g., K₂CO₃ or K₃PO₄). acs.org These conditions have proven effective for the N-arylation of a wide range of heterocycles, including pyrazoles, pyrroles, and imidazoles, tolerating various functional groups. acs.org While developed primarily for aryl halides, these copper-based systems can often be adapted for use with certain alkyl halides, providing an alternative to traditional N-alkylation methods. nih.govacs.org

Convergent and Divergent Synthetic Pathways for Accessing this compound

The synthesis of this compound can be approached using either a convergent or a divergent strategy, with the choice depending on the availability of starting materials and the desired process efficiency.

A convergent synthetic pathway involves preparing the key fragments of the molecule separately before combining them in a final step. In this context, the synthesis would proceed as follows:

Iodination: An unsubstituted pyrazole is first iodinated at the C4 position, typically using an electrophilic iodine source like N-iodosuccinimide (NIS), to produce 4-iodopyrazole. tandfonline.comresearchgate.net

N-Alkylation: The resulting 4-iodopyrazole is then N-alkylated at the N1 position using a 2-methylallyl halide (e.g., 3-bromo-2-methylpropene) under basic conditions or via transition-metal catalysis. nih.gov

This approach is often advantageous as it allows for the early introduction of the iodine atom, which can be a sensitive functional group, and then proceeds with a generally high-yielding N-alkylation step.

A divergent synthetic pathway , conversely, starts with a common intermediate that is later functionalized in different ways. For the target molecule, this route would be:

N-Alkylation: An unsubstituted pyrazole is first alkylated with a 2-methylallyl halide to form 1-(2-methylallyl)-1H-pyrazole.

Iodination: The 1-(2-methylallyl)-1H-pyrazole intermediate is then subjected to electrophilic iodination to install the iodine atom at the C4 position.

The feasibility of this divergent route hinges on the reactivity of the N-alkylated pyrazole towards iodination. The N1-substituent can influence the electron density and steric environment of the pyrazole ring, potentially affecting the rate and regioselectivity of the iodination step. tandfonline.com However, given that C4-iodination with reagents like NIS is typically robust and highly selective, this pathway is also a viable and logical approach to the target compound. researchgate.netacs.org Both strategies offer flexible and effective access to this compound. rsc.orgrsc.org

Reactivity and Advanced Functionalization of 4 Iodo 1 2 Methylallyl 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C4-Iodo Moiety

The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of functional groups, significantly diversifying the molecular architecture.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed reaction for constructing carbon-carbon bonds. This reaction has been effectively applied to 4-halogenated pyrazoles, enabling the introduction of aryl, heteroaryl, and vinyl substituents. acs.orgrsc.org For 4-Iodo-1-(2-methylallyl)-1H-pyrazole, the C4-iodo group serves as an excellent leaving group for coupling with various organoboron reagents.

Research has shown that the Suzuki-Miyaura reaction on the pyrazole scaffold is generally efficient, though side reactions like dehalogenation can occur, particularly with iodopyrazole substrates compared to their bromo and chloro counterparts. acs.org The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing these undesired pathways. For instance, palladium precatalysts like XPhos Pd G2 have demonstrated high efficacy in coupling 4-bromopyrazoles with a range of boronic acids, a methodology that is readily adaptable to 4-iodopyrazole (B32481) substrates. rsc.org The C4 position of the pyrazole ring can be readily arylated through this method, which typically involves bromination or iodination followed by the Suzuki coupling. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Halopyrazoles

| Catalyst / Ligand | Base | Solvent | Substrate Scope (Boronic Acid) | Yield | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Aryl, Heteroaryl | Good to Excellent | acs.org |

| XPhos Pd G2 | K₃PO₄ | 2-MeTHF | Aryl (electron-rich/deficient), Styryl | High | rsc.org |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Aryl, Vinyl | Good | nih.gov |

These conditions highlight the versatility of the Suzuki-Miyaura reaction, providing a reliable route to C4-functionalized 1-(2-methylallyl)-1H-pyrazoles.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling provides a direct method for the alkynylation of aryl and heteroaryl halides, including 4-iodopyrazoles. This palladium- and copper-co-catalyzed reaction involves the coupling of a terminal alkyne with the C4-iodo moiety of this compound, leading to the formation of a C(sp²)-C(sp) bond.

This transformation is valuable for introducing acetylenic functionalities, which are themselves versatile precursors for further synthetic modifications. The reaction conditions are typically mild, and in some cases involving reactive iodides, can proceed even without the use of phosphine (B1218219) ligands. nih.gov Studies on structurally related vinyl iodides have demonstrated successful Sonogashira couplings to produce a variety of complex molecules, including paramagnetic ligands and β-amino acid esters, underscoring the utility of this reaction for C4-iodo-substituted heterocycles. researchgate.net

Table 2: General Conditions for Sonogashira Coupling

| Catalyst System | Base | Solvent | Temperature | Key Features | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF / DMF | Room Temp. to 60 °C | Standard conditions, broad applicability | researchgate.net |

| Pd(OAc)₂ / No Ligand | Et₃N | DMF | Room Temp. | Mild conditions for reactive substrates | nih.gov |

The alkynylpyrazoles synthesized via this route are important building blocks in medicinal chemistry and materials science.

Other C-C and C-Heteroatom Coupling Reactions (e.g., C-N, C-O)

Beyond C-C bond formation, the C4-iodo group is amenable to the construction of C-N and C-O bonds, further expanding the synthetic utility of this compound.

C-N Bond Formation: The Buchwald-Hartwig amination is the premier method for palladium-catalyzed C-N bond formation. wikipedia.org This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles. wikipedia.orgnih.gov The development of specialized ligands and air-stable precatalysts has greatly expanded the scope and functional group tolerance of this reaction. wikipedia.orgrsc.org Nickel-catalyzed amination reactions have also emerged as a cost-effective alternative, showing high selectivity for aryl iodides. nih.gov

C-O Bond Formation: While palladium-catalyzed C-O couplings on pyrazoles can be challenging, copper-catalyzed methods have proven to be highly effective. semanticscholar.org Specifically, a CuI-catalyzed protocol has been developed for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles using various alcohols. nih.govnih.gov This reaction proceeds under microwave irradiation in the presence of a phenanthroline-based ligand and a strong base. nih.govnih.gov The methodology was successfully extended to N-alkenyl-4-iodo-1H-pyrazoles, which are close structural analogs of the title compound. semanticscholar.org

Table 3: CuI-Catalyzed C4-Alkoxylation of 4-Iodopyrazoles

| Alcohol | Catalyst / Ligand | Base | Conditions | Yield | Reference |

| Methanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | t-BuOK | 130 °C, 1h, MW | 76% | nih.gov |

| Ethanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | t-BuOK | 130 °C, 1h, MW | 61% | nih.gov |

| Isopropanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | t-BuOK | 130 °C, 1h, MW | 9% | nih.gov |

| Allyl Alcohol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | t-BuOK | 130 °C, 1h, MW | 62% | semanticscholar.org |

This copper-catalyzed approach provides a reliable pathway to 4-alkoxy- and 4-aryloxypyrazole derivatives.

C-H Functionalization of the Pyrazole Ring and Alkyl Substituent

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, bypassing the need for pre-functionalized substrates. rsc.org For this compound, this approach offers pathways to modify both the pyrazole nucleus at its C3 and C5 positions and the N1-alkyl substituent.

Directed C(sp²)-H Functionalization Strategies on the Pyrazole Nucleus

With the C4 position occupied by an iodine atom, the remaining C(sp²)-H bonds on the pyrazole ring are at the C3 and C5 positions. The regioselectivity of C-H activation at these sites is typically governed by the directing group and the metal catalyst employed. Generally, for N-substituted pyrazoles, the C5 position is more sterically accessible and electronically favored for palladation, leading to a reactivity preference of C5 > C3. nih.govcapes.gov.br

The pyrazole nitrogen itself can act as a directing group, guiding a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to the proximate C5-H bond. researchgate.netosti.gov This intrinsic directing ability facilitates reactions such as arylation, alkenylation, and acylation. Ruthenium- and rhodium-based catalytic systems have been particularly effective in promoting pyrazole-directed C-H activation for the synthesis of complex heterocyclic structures. researchgate.netmdpi.comsnnu.edu.cn

Table 4: Strategies for Directed C(sp²)-H Functionalization of Pyrazoles

| Catalyst | Directing Group | Position Functionalized | Reaction Type | Reference |

| Pd(OAc)₂ | N1-pyrazole nitrogen | C5 | Arylation | nih.govcapes.gov.br |

| [RuCl₂(p-cymene)]₂ | N1-pyrazole nitrogen (on aryl substituent) | ortho-C-H of aryl group | Arylation, Acylation | mdpi.comnih.gov |

| [RhCp*Cl₂]₂ | N1-pyrazole nitrogen | C5 | Annulation with alkynes | researchgate.net |

By leveraging these strategies, the C5-H (and potentially the less reactive C3-H) bond of this compound can be converted into new C-C or C-heteroatom bonds.

Directed C(sp³)-H Functionalization of the N1-Substituent

A more advanced and challenging transformation is the functionalization of the C(sp³)-H bonds within the N1-(2-methylallyl) substituent. In this case, the pyrazole ring itself serves as the directing group, bringing the catalyst into proximity with the C-H bonds of the alkyl chain.

A notable development in this area is the palladium-catalyzed, pyrazole-directed C(sp³)-H olefination. scispace.comnih.gov This reaction utilizes a monoprotected amino acid (MPAA) ligand to promote the activation of a C(sp³)-H bond and subsequent coupling with an olefin. nih.gov The proposed mechanism involves the formation of a stable 5-membered palladacycle intermediate, where the palladium is coordinated to the N2 atom of the pyrazole ring and a carbon atom of the N1-substituent. nih.gov While initial studies have focused on tertiary alkyl groups, the principle establishes a clear precedent for targeting the C-H bonds of the 2-methylallyl group. scispace.com Other studies have also confirmed that pyrazoles are competent directing groups for activating sp³ C-H bonds for reactions like arylation and deuteration. nih.govscispace.com

This approach opens up novel disconnection strategies, allowing for the late-stage modification of the N1-substituent, which is crucial for building molecular complexity and exploring structure-activity relationships in drug discovery.

Reactivity of the Allylic Moiety (2-Methylallyl Group)

The 2-methylallyl group, an unsaturated hydrocarbon chain, is characterized by the presence of a carbon-carbon double bond, which is a key site for a variety of chemical reactions. The electronic environment of the pyrazole ring can influence the reactivity of this alkene functionality.

Olefin Functionalization Reactions (e.g., Hydrogenation, Halogenation, Epoxidation)

The double bond of the 2-methylallyl group is susceptible to a range of addition reactions, allowing for the introduction of new functional groups and modification of the pyrazole side chain.

Hydrogenation: The catalytic hydrogenation of the alkene in the 2-methylallyl group is a fundamental transformation that would lead to the corresponding saturated derivative, 4-iodo-1-isobutyl-1H-pyrazole. This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. The saturation of the double bond removes a site of unsaturation, which can be useful for modifying the biological or physical properties of the molecule.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of the 2-methylallyl group is expected to proceed via a standard electrophilic addition mechanism. This would result in the formation of a dihalogenated pyrazole derivative. The reaction typically proceeds readily at room temperature in an inert solvent.

Epoxidation: The conversion of the alkene to an epoxide introduces a reactive three-membered ring, which can be a precursor for a variety of subsequent transformations, including the introduction of diols or amino alcohols. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose. The epoxidation of the 2-methylallyl group would yield 4-iodo-1-((2-methyloxiran-2-yl)methyl)-1H-pyrazole. The regioselectivity of the epoxidation is dictated by the substitution pattern of the alkene.

| Reaction Type | Reagents | Potential Product |

| Hydrogenation | H₂, Pd/C | 4-Iodo-1-isobutyl-1H-pyrazole |

| Bromination | Br₂ | 1-(2,3-Dibromo-2-methylpropyl)-4-iodo-1H-pyrazole |

| Epoxidation | m-CPBA | 4-Iodo-1-((2-methyloxiran-2-yl)methyl)-1H-pyrazole |

Cyclization Reactions Involving the Alkene Group

The presence of the alkene in the 2-methylallyl group, in conjunction with the pyrazole ring and its iodo-substituent, opens up possibilities for intramolecular cyclization reactions to form novel fused or spirocyclic pyrazole systems. These reactions can be promoted by various reagents and conditions, often involving metal catalysts or radical initiators.

One potential cyclization pathway could involve an intramolecular Heck-type reaction, where the iodine at the C4 position of the pyrazole ring could react with the alkene of the 2-methylallyl group in the presence of a palladium catalyst. Depending on the reaction conditions and the mode of cyclization (e.g., 5-exo-trig vs. 6-endo-trig), different fused ring systems could be envisioned.

Another possibility is a radical cyclization. Treatment with a radical initiator could trigger a cyclization event where the alkene adds to a radical generated elsewhere in the molecule, or a radical generated at the allylic position could add to the pyrazole ring.

Allylic Rearrangements

Allylic rearrangements involve the shift of a double bond from one position to another within an allyl system. In the case of this compound, a base- or metal-catalyzed rearrangement could potentially lead to the migration of the double bond to form a constitutional isomer, such as 4-iodo-1-(2-methylprop-1-en-1-yl)-1H-pyrazole. Such rearrangements can be synthetically useful for accessing different isomers with potentially distinct chemical and biological properties. For instance, the rearrangement of an allyl group to a vinyl group on a heterocyclic ring can alter its electronic properties and subsequent reactivity.

Derivatization and Scaffold Transformation Capabilities for Novel Pyrazole Constructs

The functionalization of the 2-methylallyl group, as described in the preceding sections, provides a powerful tool for the derivatization of the 4-iodo-1H-pyrazole scaffold. Each of the products from hydrogenation, halogenation, epoxidation, cyclization, and rearrangement represents a new, unique pyrazole derivative with its own set of chemical properties and potential applications.

For example, the epoxide derivative formed from epoxidation can be opened with a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce a wide range of functional groups at the side chain. The resulting diols or amino alcohols can serve as ligands for metal complexes or as building blocks for more complex molecules.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of pyrazole (B372694) derivatives. eurasianjournals.comnih.gov These studies provide detailed information on electron distribution, molecular orbitals, and the nature of chemical bonds, which collectively determine the molecule's reactivity and physical properties.

For the pyrazole core, the introduction of an iodine atom at the C4 position and a 2-methylallyl group at the N1 position significantly influences its electronic structure. The iodine atom, being a large and polarizable halogen, introduces electron density to the ring through resonance while also exhibiting inductive electron-withdrawing effects. The 2-methylallyl group at the N1 position primarily acts as an electron-donating group.

Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and delocalization of electron density within the molecule, offering insights into the stability conferred by hyperconjugative interactions.

Studies on similar heterocyclic systems show that such computational approaches can reliably predict electronic properties that are consistent with experimental observations. nih.gov

Mechanistic Elucidation of Synthetic and Transformation Reactions

Computational chemistry serves as a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of 4-Iodo-1-(2-methylallyl)-1H-pyrazole. The primary synthesis route for this compound involves the N-alkylation of 4-iodo-1H-pyrazole with a 2-methylallyl halide.

This reaction is a nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon of the allyl halide. Theoretical calculations can be employed to:

Model the Reaction Pathway: By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed.

Characterize Transition States: Identifying the geometry and energy of the transition state provides critical information about the reaction's activation barrier, which is directly related to the reaction rate. For N-alkylation, this would involve modeling the simultaneous bond-breaking of the carbon-halide bond and bond-formation of the nitrogen-carbon bond.

Investigate Solvent Effects: The inclusion of solvent models in calculations can refine the accuracy of the predicted reaction mechanism, as solvent polarity can significantly influence the stability of charged intermediates and transition states.

While a specific mechanistic study for this compound is not available, computational studies on the reactions of other pyrazoles have successfully mapped out reaction coordinates and rationalized product distributions. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible 2-methylallyl group introduces conformational complexity to the this compound molecule. The rotation around the N1-C bond of the allyl group allows the molecule to adopt various spatial arrangements (conformers).

Conformational Analysis using computational methods can identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the key dihedral angles and calculating the potential energy at each step.

Molecular Dynamics (MD) Simulations offer a more dynamic picture of the molecule's behavior over time. eurasianjournals.com By simulating the motion of atoms under classical mechanics, MD can explore the conformational landscape of the molecule, revealing how it flexes, bends, and transitions between different shapes at a given temperature. eurasianjournals.com These simulations are valuable for:

Understanding the molecule's flexibility and average structure in solution.

Investigating how the molecule might interact with biological targets by observing its dynamic binding modes.

Predicting macroscopic properties based on microscopic behavior.

General computational studies on pyrazole derivatives highlight the importance of considering their dynamic nature, as molecular conformation can be crucial for biological activity and chemical reactivity. eurasianjournals.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for structure verification and interpretation of experimental spectra. DFT methods have proven to be highly effective for this purpose. researchgate.netsemanticscholar.org

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of vibrational bands. For the parent 4-iodo-1H-pyrazole, a sharp feature is observed experimentally at 3110 cm⁻¹, which is characteristic of pyrazoles that form catemeric hydrogen-bonding motifs in the solid state. mdpi.com For the N-substituted target molecule, the characteristic N-H stretch would be absent, and new bands corresponding to the C-H stretches and bends of the 2-methylallyl group would appear.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The calculation of nuclear shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. For 4-iodo-1H-pyrazole, DFT calculations have successfully reproduced the observed chemical shifts. researchgate.net The table below shows a comparison of experimental and calculated ¹H NMR data for the parent compound, demonstrating the accuracy of the theoretical approach.

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| N-H | 11.7549 | 10.00 |

| C3-H / C5-H | 7.64 | Not specified |

For this compound, similar calculations would predict the chemical shifts for the pyrazole ring protons as well as the distinct signals for the methyl and allyl protons of the N1-substituent, aiding in the definitive structural assignment from an experimental spectrum.

Research Applications and Broader Scientific Impact

Ligand Design and Application in Homogeneous and Heterogeneous Catalysis

The pyrazole (B372694) moiety is a well-established and versatile component in the design of ligands for coordination chemistry and catalysis. nih.govnih.gov Its amphiprotic character, containing both a Lewis basic pyridinic nitrogen and a potentially acidic pyrrolic nitrogen (in N-unsubstituted pyrazoles), allows for rich and varied coordination chemistry. nih.gov The flexible ligand design, facilitated by straightforward synthesis and functionalization of the pyrazole ring, has led to a diversity of pyrazole-based complexes with applications in homogeneous catalysis. nih.gov

Pyrazole and its derivatives are recognized as excellent chelating agents for a wide array of transition metals, forming a variety of coordination complexes with different geometries and nuclearities. researchgate.netresearchgate.net The coordination of a pyrazole to a Lewis acidic metal center typically occurs through the sp²-hybridized nitrogen atom. nih.gov This interaction can render the N-H proton (in unsubstituted pyrazoles) more acidic, opening pathways for metal-ligand cooperative reactivity. nih.gov

In the context of 4-Iodo-1-(2-methylallyl)-1H-pyrazole, the N1 position is substituted, precluding direct N-H acidity but fixing the coordination site at the N2 nitrogen. This defined coordination mode is crucial for predictable catalytic behavior. The substituents at the C4 (iodo) and N1 (2-methylallyl) positions can sterically and electronically tune the properties of the resulting metal complex.

Table 1: Examples of Transition Metal Complexes with Pyrazole-Based Ligands

| Metal Center | Pyrazole Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Zinc(II) | 3-tert-Butyl-4-cyano pyrazole | Octahedral | researchgate.net |

| Copper(II) | 3,4,5-trimethyl-1H-pyrazole | Square-pyramidal | researchgate.net |

| Ruthenium(II) | 2,6-bis(1H-pyrazol-3-yl)pyridines (Pincer) | Octahedral | nih.gov |

| Rhenium(I) | 3,5-dimethylpyrazole | Octahedral | colab.ws |

This table is generated based on data from the text and is for illustrative purposes.

The performance and selectivity of a metal catalyst are profoundly influenced by the steric and electronic properties of its ligands. For pyrazole-based ligands, the substitution pattern on the ring is a key tool for modulating these properties. Even subtle changes to the pyrazole backbone can be reliably detected and correlated with the ligand's donor strength. researchgate.net

For this compound, the substituents play distinct roles:

4-Iodo Group: The iodine atom is an electron-withdrawing group, which can decrease the electron density at the coordinating N2 nitrogen. This modulation of the ligand's donor strength can impact the stability and reactivity of the metal complex. researchgate.net Furthermore, the bulky iodine atom can impart specific steric constraints around the metal center, influencing the selectivity of catalytic reactions.

1-(2-methylallyl) Group: This N-substituent provides steric bulk and can influence the solubility and stability of the catalyst. The double bond within the allyl group also presents a potential site for secondary interactions or further functionalization, possibly leading to catalyst immobilization or the creation of dendritic catalytic systems.

The interplay between the electronic effect of the iodo group and the steric hindrance of the methylallyl group allows for fine-tuning of the catalytic pocket, which is essential for achieving high selectivity in reactions such as cross-coupling, hydrogenation, or polymerization.

Building Block in the Synthesis of Complex Organic Molecules

Halogenated pyrazoles, particularly iodopyrazoles, are valuable precursors for constructing highly functionalized organic molecules of synthetic and biological importance. researchgate.net The carbon-iodine bond at the C4 position of this compound is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the strategic installation of diverse functional groups, making the compound a key building block. researchgate.net

Common transformations utilizing the 4-iodo-pyrazole scaffold include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, crucial for synthesizing conjugated systems.

Heck Coupling: Reaction with alkenes to form new C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing nitrogen-containing functional groups.

The presence of the 2-methylallyl group at the N1 position adds another dimension to its synthetic utility. The alkene functionality can undergo various transformations, such as epoxidation, dihydroxylation, or metathesis, allowing for further elaboration of the molecular structure after the pyrazole core has been functionalized via the iodo group. This dual reactivity makes this compound a powerful intermediate for the convergent synthesis of complex heterocyclic systems, including those with potential pharmaceutical applications. mdpi.comnih.gov

Exploration in Materials Science (e.g., OLEDs, polymers)

The application of pyrazole derivatives extends into materials science, where their unique electronic and coordination properties are exploited. nih.gov Pyrazole-based ligands have been successfully incorporated into iridium complexes used as phosphorescent emitters in organic light-emitting diodes (OLEDs). nih.gov The thermal and hydrolytic stability of the pyrazole nucleus is a significant advantage in this context. nih.gov

This compound serves as a promising candidate for developing new materials:

OLED Emitters: It can be used as a precursor to synthesize new ligands for phosphorescent metal complexes (e.g., with Iridium(III) or Platinum(II)). The iodo- and methylallyl- substituents allow for tuning the electronic properties (e.g., HOMO/LUMO levels) of the final complex, which directly impacts the emission color and efficiency of the OLED device.

Functional Polymers: The 2-methylallyl group contains a polymerizable double bond. This allows the molecule to act as a monomer. Polymerization could lead to materials where the iodo-pyrazole moiety is a repeating side chain. Subsequent modification of the iodo group via cross-coupling reactions could then be used to introduce a wide range of functionalities along the polymer backbone, creating materials with tailored optical, electronic, or sensory properties.

Contribution to Fundamental Understanding of Heterocyclic Chemistry and Halogen Bond Interactions

The study of this compound contributes significantly to the fundamental understanding of non-covalent interactions, particularly halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. researchgate.net Iodopyrazoles are excellent models for investigating these interactions due to the strong σ-hole on the iodine atom. mdpi.combris.ac.uknih.gov

Research on related iodopyrazole systems has revealed a variety of halogen bonding motifs that dictate their solid-state structures. mdpi.com These include interactions such as C–I⋯N (with the pyrazole nitrogen), C–I⋯O, C–I⋯Br, and C–I⋯π. researchgate.netmdpi.com The strength of these bonds is comparable to that of conventional hydrogen bonds, making them a powerful tool in crystal engineering and supramolecular chemistry. bris.ac.uknih.govaip.org

By analyzing the crystal structure of this compound and its derivatives, chemists can gain deeper insights into the interplay between halogen bonds, hydrogen bonds, and other intermolecular forces that govern molecular self-assembly. This knowledge is crucial for the rational design of crystalline materials with desired properties, including pharmaceuticals, organic conductors, and nonlinear optical materials. The completion of crystallographic data for the series of 4-halo-1H-pyrazoles underscores the importance of these fundamental studies. mdpi.com

Table 2: Observed Halogen Bond Interactions in Iodopyrazole Derivatives

| Halogen Bond Type | Interacting Atoms | Typical Geometry (∠C–I⋯Acceptor) | Reference |

|---|---|---|---|

| C–I⋯O | Iodine, Carbonyl Oxygen | ~157.5° | mdpi.com |

| C–I⋯N | Iodine, Pyrazole Nitrogen | - | mdpi.com |

This table is generated based on data from the text and is for illustrative purposes.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 4-Iodo-1-(2-methylallyl)-1H-pyrazole. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) atoms within the molecule.

¹H NMR spectra are instrumental in identifying the number and connectivity of hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for the pyrazole (B372694) ring protons, the methylene (B1212753) and methine protons of the 2-methylallyl group, and the methyl protons. The chemical shifts (δ) of the pyrazole protons are influenced by the electron-withdrawing effect of the iodine atom and the nitrogen atoms in the ring. The protons of the 2-methylallyl group would exhibit characteristic splitting patterns (multiplicity) due to spin-spin coupling, allowing for the confirmation of their relative positions.

¹⁵N NMR , although less common, can offer direct insight into the electronic environment of the two nitrogen atoms in the pyrazole ring, further corroborating the structural assignment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data is predictive and may vary from experimental values.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole H-3 | 7.5 - 8.0 | 135 - 140 |

| Pyrazole H-5 | 7.6 - 8.1 | 128 - 133 |

| Pyrazole C-4 | --- | 90 - 95 |

| Allyl CH₂-N | 4.6 - 4.8 | 50 - 55 |

| Allyl =CH₂ (a) | 4.9 - 5.1 | 112 - 117 |

| Allyl =CH₂ (b) | 4.8 - 5.0 | 112 - 117 |

| Allyl =C(CH₃) | --- | 140 - 145 |

Mass Spectrometry (MS and High-Resolution MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed, corresponding to the mass of the entire molecule. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. By comparing the exact measured mass with the calculated mass for the presumed formula (C₇H₉IN₂), the elemental composition can be confirmed with a high degree of confidence. Fragmentation patterns observed in the mass spectrum can also provide further structural information.

Data Table: Expected Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₇H₉IN₂ |

| Molecular Weight | 260.07 g/mol |

| Exact Mass (HRMS) | 259.9861 g/mol |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include C-H stretching vibrations from both the aromatic pyrazole ring and the aliphatic 2-methylallyl group, C=C stretching from the pyrazole ring and the allyl double bond, and C-N stretching vibrations. The presence of these specific bands provides evidence for the key functional components of the molecule.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkene =C-H | Stretch | 3080 - 3010 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C=C (alkene) | Stretch | 1650 - 1600 |

| C=N (pyrazole) | Stretch | 1550 - 1450 |

X-ray Crystallography for Solid-State Structure Determination

For crystalline samples of this compound, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Data Table: Crystallographic Parameters for a Related Compound (4-Iodo-1H-pyrazole) Note: This data is for a related structure and serves as an example of the type of information obtained.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | mdpi.com |

| Space Group | Cmme | mdpi.com |

| a (Å) | 14.197(3) | mdpi.com |

| b (Å) | 11.376(2) | mdpi.com |

| c (Å) | 3.9698(8) | mdpi.com |

| Volume (ų) | 641.1(2) | mdpi.com |

Conclusion and Future Research Perspectives

Summary of Key Research Avenues for 4-Iodo-1-(2-methylallyl)-1H-pyrazole

While direct research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising research avenues. These are largely extrapolated from studies on analogous N-substituted and 4-iodinated pyrazoles.

A primary area of investigation would be the elucidation of a definitive synthetic pathway and the optimization of reaction conditions. A plausible and efficient method involves the N-alkylation of 4-iodopyrazole (B32481). This approach is supported by the successful synthesis of 1-allyl-4-iodo-1H-pyrazole, which was achieved by reacting 4-iodopyrazole with allyl bromide in the presence of a base. nih.gov By substituting allyl bromide with 3-bromo-2-methylprop-1-ene, the synthesis of this compound can be reasonably expected. The reaction would likely proceed under similar mild conditions, offering a straightforward route to this novel compound.

Further research should focus on the comprehensive characterization of its physicochemical properties . While data for the target compound is not directly available, the properties of related compounds, such as 4-iodopyrazole and 1-methyl-4-iodopyrazole, provide a solid foundation for prediction and comparison. sigmaaldrich.comchemeo.comsigmaaldrich.comvolochem.com Key parameters to be determined would include its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, and mass spectrometry).

The most significant research opportunities lie in the exploration of its utility as a synthetic building block . The presence of both an iodo group at the C4-position and a reactive 2-methylallyl group at the N1-position makes this molecule a highly versatile intermediate. The iodo substituent is a prime site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of functional groups at the 4-position of the pyrazole (B372694) ring. researchgate.net The 2-methylallyl group, on the other hand, can undergo a variety of transformations, including oxidation, reduction, and addition reactions, providing further avenues for molecular diversification.

Emerging Trends and Unexplored Research Directions in Functionalized Pyrazole Chemistry

The broader field of functionalized pyrazole chemistry is continually evolving, with several emerging trends that could inform future research on this compound.

One of the most prominent trends is the development of novel catalytic systems for the synthesis and functionalization of pyrazoles. This includes the use of transition-metal catalysts for cross-coupling reactions and the exploration of more sustainable and efficient reaction conditions, such as microwave-assisted synthesis. nih.govresearchgate.net The application of these advanced synthetic methodologies to this compound could lead to the discovery of new and efficient routes to complex pyrazole derivatives.

Another significant area of interest is the incorporation of pyrazole moieties into biologically active molecules . Pyrazole derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The unique substitution pattern of this compound makes it an attractive scaffold for the design and synthesis of new drug candidates. The 2-methylallyl group, in particular, could be exploited to modulate the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents.

Furthermore, the field of materials science is increasingly looking towards functionalized heterocycles, including pyrazoles, for the development of novel materials with interesting optical and electronic properties. mdpi.com The potential for extensive functionalization of this compound could lead to the creation of new polymers, dyes, and sensors with tailored properties.

Table of Compound Physical and Chemical Properties (Predicted and from Related Compounds)

| Property | 4-Iodopyrazole | 1-Methyl-4-iodo-1H-pyrazole | This compound (Predicted) |

| Molecular Formula | C₃H₃IN₂ sigmaaldrich.com | C₄H₅IN₂ sigmaaldrich.com | C₇H₉IN₂ |

| Molecular Weight | 193.97 g/mol sigmaaldrich.com | 208.00 g/mol sigmaaldrich.com | 248.07 g/mol |

| Melting Point | 108-110 °C sigmaaldrich.com | 59-64 °C sigmaaldrich.com | Likely a low-melting solid or oil |

| Boiling Point | Not readily available | 105-106 °C at 15 mmHg volochem.com | Expected to be higher than 1-methyl-4-iodo-1H-pyrazole |

| Appearance | Solid sigmaaldrich.com | Solid sigmaaldrich.com | Likely a solid or viscous liquid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.